2-(Cyclopentylthio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Description
2-(Cyclopentylthio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a thiazepane-containing organic compound characterized by a cyclopentylthio group and a phenyl-substituted 1,4-thiazepane ring. The ethanone backbone serves as a central scaffold, with sulfur atoms in both the cyclopentylthio and thiazepane moieties contributing to its electronic and steric properties.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS2/c20-18(14-22-16-8-4-5-9-16)19-11-10-17(21-13-12-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZJZUCJXUNEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Substituent Effects
Ethanone Derivatives with Heterocyclic Systems
Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the ethanone core but incorporate triazole and sulfonyl groups. Key distinctions include:
- Synthetic Routes : The triazole derivative requires multi-step synthesis involving sodium ethoxide and α-halogenated ketones (), whereas the target compound’s synthesis likely involves thiazepane ring formation and thioether coupling.
Table 2: Heterocyclic Ethanone Derivatives
JWH Series Compounds with Indole-Ethanone Scaffolds
Compounds such as JWH-250 (C₂₂H₂₅NO₂) and JWH-302 () feature indole-ethanone backbones with methoxyphenyl substituents. These differ significantly from the target compound:
- Bioactivity: JWH compounds are synthetic cannabinoids, suggesting the ethanone scaffold’s versatility in receptor binding. However, the target compound’s thiazepane and cyclopentylthio groups may redirect activity toward non-cannabinoid targets.
- Spectroscopic Profiles : Fourier-transform infrared (FTIR) data for JWH compounds () highlight distinct carbonyl (C=O) and aromatic C-H stretching frequencies, which would vary in the target compound due to sulfur-based substituents.
Table 3: Ethanone-Based Bioactive Compounds
| Compound Name | Core Structure | Molecular Formula | Functional Groups |
|---|---|---|---|
| Target Compound | Thiazepane | C₁₇H₂₁NOS₂ | Cyclopentylthio, phenyl |
| JWH-250 () | Indole | C₂₂H₂₅NO₂ | Methoxyphenyl, pentyl |
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